molecular formula C18H21N7S B12243450 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B12243450
M. Wt: 367.5 g/mol
InChI Key: DGPNSEKUYKPXIC-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyridazine ring, and finally, the introduction of the piperazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing continuous flow processes to enhance efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting the pathways they regulate.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): A compound used in cell viability assays.

    5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol: Another thiazole derivative with different functional groups.

Uniqueness

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N7S

Molecular Weight

367.5 g/mol

IUPAC Name

2,4-dimethyl-5-[6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C18H21N7S/c1-12-6-7-19-18(20-12)25-10-8-24(9-11-25)16-5-4-15(22-23-16)17-13(2)21-14(3)26-17/h4-7H,8-11H2,1-3H3

InChI Key

DGPNSEKUYKPXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=C(N=C(S4)C)C

Origin of Product

United States

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